2-(4-bromophenyl)-2-oxoethyl (2-naphthyloxy)acetate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl (2-naphthyloxy)acetate, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a synthetic compound that belongs to the family of naphthalene derivatives. It has a molecular weight of 393.28 g/mol and a melting point of 147-149°C.
Mechanism of Action
The exact mechanism of action of BON is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BON has been shown to have significant biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory, analgesic, and anticancer properties. It has also been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Advantages and Limitations for Lab Experiments
BON has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life. However, one limitation of BON is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on BON. One area of interest is its potential use as an anticancer agent. Further studies could explore its effectiveness against different types of cancer cells and its potential use in combination with other anticancer drugs. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Studies could explore its effectiveness in different animal models of inflammation and pain. Additionally, further research could be done to better understand its mechanism of action and its potential effects on different biochemical pathways.
Scientific Research Applications
BON has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-17-8-5-15(6-9-17)19(22)12-25-20(23)13-24-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWHDSEWCSULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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